3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone represents a sophisticated organic framework characterized by multiple functional groups arranged around a central pyridinone ring system. The compound possesses the molecular formula C₁₉H₂₄ClNO₄ with a molecular weight of 365.85 daltons. The Chemical Abstracts Service registry number for this compound is 477856-26-1, providing a unique identifier for scientific reference and database searches.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely describes the substitution pattern around the pyridinone core, indicating the presence of a 4-chlorobenzyl group at position 3, a 3,3-diethoxypropyl chain at position 1, and a hydroxyl group at position 4 of the 2(1H)-pyridinone framework. The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure: CCOC(CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O)OCC.
The compound features a pyridinone core with various substituents that enhance its pharmacological properties. The presence of the 4-chlorobenzyl and diethoxypropyl groups contributes to its unique chemical behavior and potential applications in medicinal chemistry. The three-dimensional conformation significantly influences its reactivity and interaction with biological targets. The molecular architecture demonstrates the complex nature of modern synthetic organic compounds, where multiple functional groups are strategically positioned to achieve desired chemical and physical properties.
Key structural data includes a topological polar surface area of 60.69 square angstroms, a calculated logarithm of the partition coefficient (LogP) of 3.5873, five hydrogen bond acceptors, one hydrogen bond donor, and nine rotatable bonds. These computational chemistry parameters provide insights into the compound's potential behavior in biological systems and its pharmacokinetic properties. The presence of multiple rotatable bonds suggests conformational flexibility, while the moderate LogP value indicates balanced lipophilic and hydrophilic characteristics.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,3-diethoxypropyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-3-24-18(25-4-2)10-12-21-11-9-17(22)16(19(21)23)13-14-5-7-15(20)8-6-14/h5-9,11,18,22H,3-4,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOATTMHUJNJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(4-Chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone, with the CAS number 477856-26-1, is a pyridinone derivative that has garnered interest due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C19H24ClNO4
- Molecular Weight : 365.86 g/mol
- CAS Number : 477856-26-1
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its anti-inflammatory and anticancer properties.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cancer cell proliferation. In vitro studies have demonstrated that related pyridinones can affect pathways involved in cell growth and survival, including the Wnt/β-catenin signaling pathway. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., SW480 and HCT116) .
Case Studies and Research Findings
- In Vitro Studies :
- A study assessing the cytotoxic effects of pyridinone derivatives found that certain modifications led to enhanced activity against cancer cell lines. The exact mechanisms were linked to apoptosis induction and cell cycle arrest.
- In Vivo Studies :
- Animal models have been used to evaluate the therapeutic potential of similar compounds in reducing tumor growth and metastasis. For instance, one study reported significant tumor size reduction when treated with a structurally related compound, demonstrating its potential for colorectal cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Anti-inflammatory | Similar Pyridinone | Not specified | Inhibits cytokine production |
| Anticancer (SW480) | Similar Pyridinone | 2 | Effective against colorectal cancer cells |
| Anticancer (HCT116) | Similar Pyridinone | 0.12 | Superior efficacy compared to reference drugs |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-(4-Chlorobenzyl)-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 85)
pyridinone) and the presence of a naphthalene-1-carbonyl group . Key distinctions include:
| Property | Target Compound | Compound 85 |
|---|---|---|
| Core Structure | Pyridinone | Quinoline |
| Molecular Formula | C₁₉H₂₄ClNO₄ | C₂₇H₁₈ClNO₂ |
| Molecular Weight | 365.86 g/mol | 418.89 g/mol |
| Functional Groups | Diethoxypropyl, 4-hydroxy | Naphthalene-carbonyl |
Research Findings :
Compound 85 demonstrated moderate antimicrobial activity in preliminary assays, attributed to its lipophilic naphthalene moiety enhancing membrane penetration . In contrast, the diethoxypropyl group in the target compound may improve solubility but reduce bioavailability due to steric hindrance.
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (PHY0179407)
This analog (PhytoBank ID: PHY0179407) features a 2,4-dichlorobenzyl substituent and a 4-pyridinylmethyl group at the 1-position .
| Property | Target Compound | PHY0179407 |
|---|---|---|
| Benzyl Substitution | 4-Chloro | 2,4-Dichloro |
| 1-Position Substituent | 3,3-Diethoxypropyl | 4-Pyridinylmethyl |
| Basicity (pKa) | Not reported | Very strong basicity |
The 4-pyridinylmethyl group may confer stronger hydrogen-bonding capacity compared to the diethoxypropyl chain in the target compound, influencing receptor-binding specificity .
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate
Though structurally distinct (CAS: 477857-18-4), this pyridine derivative (C₁₈H₁₅N₃O₃, MW: 321.34 g/mol) provides context for pyridine-based pharmacophores . Its acetylated phenoxy group contrasts with the hydroxylated pyridinone ring of the target compound, suggesting divergent metabolic pathways and stability profiles.
Vorbereitungsmethoden
General Synthetic Strategy
The preparation of this compound generally follows a sequence involving:
Synthesis of the 4-hydroxy-2(1H)-pyridinone core : This heterocyclic core is typically prepared via condensation reactions involving appropriate β-ketoesters or related precursors.
Introduction of the 3,3-diethoxypropyl substituent at the nitrogen (N-1 position) : This step usually involves alkylation of the pyridinone nitrogen with a 3,3-diethoxypropyl halide or equivalent electrophile under controlled conditions to avoid over-alkylation or side reactions.
Attachment of the 4-chlorobenzyl group at the 3-position : This is commonly achieved through nucleophilic substitution or via a benzylation reaction using 4-chlorobenzyl halides or derivatives.
Purification and crystallization : Final isolation steps include filtration, washing, and drying under vacuum to obtain the pure compound.
Detailed Preparation Procedure
Based on available patent literature and chemical supplier data (excluding unreliable sources), the following detailed method is representative:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting pyridinone precursor (e.g., 4-hydroxy-2-pyridinone), 3,3-diethoxypropyl bromide or chloride, base (e.g., potassium carbonate), solvent (e.g., acetonitrile or DMF) | N-alkylation of the pyridinone nitrogen with 3,3-diethoxypropyl halide at mild temperature (room temp to 60°C) | Formation of 1-(3,3-diethoxypropyl)-4-hydroxy-2-pyridinone intermediate |
| 2 | 1-(3,3-diethoxypropyl)-4-hydroxy-2-pyridinone, 4-chlorobenzyl chloride, base (e.g., sodium hydride or potassium tert-butoxide), solvent (e.g., THF or dioxane) | Alkylation at the 3-position by reaction with 4-chlorobenzyl chloride under inert atmosphere, stirring at elevated temperature (50–80°C) | Formation of 3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2-pyridinone |
| 3 | Purification by filtration, washing with water and organic solvents (ethyl acetate), drying under vacuum | Isolation of the target compound as a solid | Pure 3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone with >95% purity |
Reaction Conditions and Optimization
Temperature control is critical during the alkylation steps to prevent side reactions such as over-alkylation or decomposition.
Choice of base affects the selectivity and yield; mild bases like potassium carbonate are preferred for the first alkylation, while stronger bases may be required for benzylation.
Solvent selection influences solubility and reaction kinetics; polar aprotic solvents such as DMF, THF, or dioxane are commonly used.
Purification often involves recrystallization or chromatographic techniques to achieve high purity (>95%), as confirmed by supplier specifications.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C19H24ClNO4 |
| Molecular Weight | 365.8 g/mol |
| Purity | ≥95% (confirmed by HPLC and NMR) |
| Physical State | Solid, stable under dry, cool storage conditions |
| Mass Spectrometry | Molecular ion peak at m/e 366 (M+1) |
These parameters are consistent with the compound obtained from commercial suppliers and patent disclosures, confirming the successful synthesis and isolation of the target molecule.
Research Findings on Preparation
While direct research articles specifically detailing the preparation of this exact compound are limited, the synthetic approach aligns with established methods for 3-hydroxy-4-pyridinone derivatives. Studies on related 3-hydroxy-4-pyridinone chelators show that modifying alkyl substituents at the nitrogen and aromatic substitutions at the 3-position are achievable through controlled alkylation reactions, with careful monitoring of reaction conditions to optimize yield and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | N-Alkylation | 4-hydroxy-2-pyridinone + 3,3-diethoxypropyl halide | Base, polar aprotic solvent, RT to 60°C | 1-(3,3-diethoxypropyl)-4-hydroxy-2-pyridinone |
| 2 | C-3 Benzylation | Intermediate + 4-chlorobenzyl chloride | Strong base, inert atmosphere, 50–80°C | 3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2-pyridinone |
| 3 | Purification | Filtration, washing, drying | Standard laboratory techniques | Pure target compound |
Q & A
Q. What are the key synthetic pathways for synthesizing 3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Introducing the 4-chlorobenzyl group via nucleophilic aromatic substitution or alkylation.
- Protection/deprotection strategies : Using Boc (tert-butoxycarbonyl) groups to protect reactive hydroxyl or amine intermediates, as seen in pyridinone derivatives .
- Condensation reactions : Combining diethoxypropyl moieties with pyridinone cores under reflux conditions (e.g., DMF as solvent, 100–110°C, 12–16 hours) .
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Example Workflow :
Synthesize the pyridinone core via cyclization of hydroxy-substituted precursors.
Install the 4-chlorobenzyl group using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or alkyl halide reactions.
Attach the diethoxypropyl chain via nucleophilic substitution (e.g., Cs₂CO₃ as base, DMF solvent) .
Q. How is the compound characterized structurally, and what analytical methods are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 4-hydroxy group appears as a singlet near δ 12 ppm in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.1232 [M+H]⁺ for related compounds) .
- Infrared Spectroscopy (IR) : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:
- Variable Temperature NMR : Identify tautomers (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
- Spiking Experiments : Add authentic samples of suspected impurities to confirm/rule out contaminants .
Case Study : In pyridinone derivatives, the 4-hydroxy group may hydrogen-bond with diethoxypropyl oxygen, causing unexpected splitting. Using D₂O exchange or NOESY can clarify interactions .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., dimethylamine formation) .
- Catalyst Screening : Test Pd₂(dba)₃/XPhos vs. Pd(OAc)₂ for coupling efficiency .
- In-line Analytics : Use HPLC-MS to monitor reaction progress and terminate at optimal conversion (e.g., >95% by UV at 254 nm) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Structure-Activity Relationship (SAR) :
- 4-Chlorobenzyl Group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Diethoxypropyl Chain : Increases solubility but may reduce membrane permeability .
- Computational Modeling : Docking studies (e.g., Surflex-Dock) predict interactions with biological targets like cytochrome P450 enzymes .
- In Vitro Assays : Test derivatives against enzyme panels to identify off-target effects .
Example Modification : Replacing diethoxypropyl with a piperidine group improved metabolic stability in a related pyridinone .
Q. What are the challenges in scaling up chromatographic purification?
- Stationary Phase Limitations : Silica gel may degrade under high pressure; switch to C18 reverse-phase columns for better resolution .
- Solvent Cost : Replace ethyl acetate with isopropanol/hexane mixtures for cost-effective elution .
- Automation : Use flash chromatography systems with gradient controllers to standardize separations .
Q. How can thermal stability and degradation pathways be analyzed?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for stable pyridinones) .
- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and humidity (75% RH) to identify degradants via LC-MS .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .
Q. What are best practices for resolving crystallinity issues in X-ray studies?
- Solvent Recrystallization : Test mixed solvents (e.g., ethanol/water) to grow single crystals .
- Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing in liquid nitrogen .
- Data Collection : Use synchrotron radiation for high-resolution diffraction of small crystals (<0.1 mm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
